molecular formula C8H6INO5 B13557039 4-Iodo-3-methoxy-5-nitrobenzoicacid

4-Iodo-3-methoxy-5-nitrobenzoicacid

Cat. No.: B13557039
M. Wt: 323.04 g/mol
InChI Key: VXYVRRZOUQOQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid typically involves the iodination of 3-methoxy-5-nitrobenzoic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction mixture is usually heated to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of 4-iodo-3-methoxy-5-nitrobenzoic acid may involve a multi-step process starting from readily available precursors. The process includes nitration, methoxylation, and iodination steps, each optimized for yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Scientific Research Applications

4-Iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    4-Iodo-3-methoxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-Iodo-3-methoxybenzoic acid: Lacks the nitro group.

    3-Methoxy-5-nitrobenzoic acid: Lacks the iodine atom.

Uniqueness: 4-Iodo-3-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (iodine, methoxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H6INO5

Molecular Weight

323.04 g/mol

IUPAC Name

4-iodo-3-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

VXYVRRZOUQOQMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.